Clicoemodin

Vue d'ensemble

Description

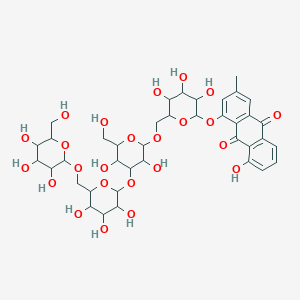

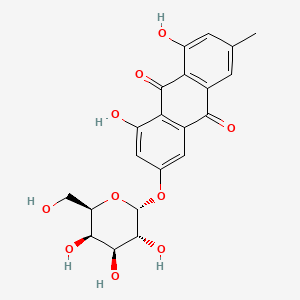

La Glucoemodin, également connue sous le nom d’Emodine 6-O-β-D-glucoside, est un dérivé d’anthraquinone naturel. Elle est principalement extraite des racines de plantes telles que la renouée du Japon (Reynoutria japonica) et la rhubarbe (Rheum palmatum). Ce composé est connu pour ses activités anti-inflammatoires et de protection de la barrière significatives, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Glucoemodin peut être synthétisée par glycosylation de l’émodine. Le processus implique la réaction de l’émodine avec un donneur de glycosyle approprié en conditions acides ou basiques. Les donneurs de glycosyle couramment utilisés comprennent les halogénures de glycosyle et les trichloroacétimidates de glycosyle. La réaction est généralement catalysée par des acides de Lewis tels que l’éthérate de trifluorure de bore ou en utilisant des catalyseurs de transfert de phase .

Méthodes de Production Industrielle : La production industrielle de Glucoemodin implique souvent l’extraction à partir de sources naturelles. Les racines de la renouée du Japon (Reynoutria japonica) et de la rhubarbe (Rheum palmatum) sont récoltées, séchées, puis soumises à une extraction par solvant. L’extrait est ensuite purifié par des techniques chromatographiques afin d’isoler la Glucoemodin .

Types de Réactions :

Oxydation : La Glucoemodin peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : La réduction de la Glucoemodin peut donner des dérivés d’anthraquinone réduits.

Substitution : La Glucoemodin peut participer à des réactions de substitution, où les groupes hydroxyle peuvent être remplacés par d’autres groupes fonctionnels.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent être effectuées en utilisant des réactifs comme les chlorures d’acyle et les halogénures d’alkyle en conditions basiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la Glucoemodin, chacun possédant des propriétés chimiques et biologiques uniques .

4. Applications de la Recherche Scientifique

La Glucoemodin a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour la synthèse d’autres dérivés d’anthraquinone.

Biologie : La Glucoemodin est étudiée pour ses propriétés anti-inflammatoires et antioxydantes.

Médecine : Elle présente des avantages thérapeutiques potentiels contre les complications diabétiques, l’athérosclérose et la septicémie.

Industrie : La Glucoemodin est utilisée dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels

Applications De Recherche Scientifique

Glucoemodin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.

Biology: Glucoemodin is studied for its anti-inflammatory and antioxidant properties.

Medicine: It has potential therapeutic benefits against diabetic complications, atherosclerosis, and sepsis.

Industry: Glucoemodin is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

La Glucoemodin exerce ses effets principalement par l’inhibition des réponses inflammatoires médiées par le facteur HMGB1 (high mobility group box 1). Elle supprime la libération de HMGB1, la production de facteur de nécrose tumorale alpha et l’activation du facteur nucléaire kappa B. Ces actions contribuent à réduire l’inflammation et à protéger l’intégrité de la barrière .

Composés Similaires :

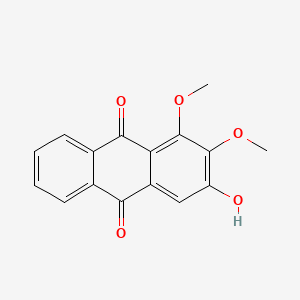

Emodine : Un composé parent de la Glucoemodin, connu pour ses propriétés laxatives et anti-inflammatoires.

Chrysophanol : Un autre dérivé d’anthraquinone ayant des activités anti-inflammatoires similaires.

Aloé-émodine : Connue pour ses effets laxatifs et ses propriétés anticancéreuses potentielles.

Unicité de la Glucoemodin : La Glucoemodin est unique en raison de sa structure glycosylée, qui améliore sa solubilité et sa biodisponibilité par rapport à ses homologues aglycones. Cette modification structurale contribue également à ses activités anti-inflammatoires et de protection de la barrière puissantes .

Comparaison Avec Des Composés Similaires

Emodin: A parent compound of Glucoemodin, known for its laxative and anti-inflammatory properties.

Chrysophanol: Another anthraquinone derivative with similar anti-inflammatory activities.

Aloe-emodin: Known for its laxative effects and potential anticancer properties.

Uniqueness of Glucoemodin: Glucoemodin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also contributes to its potent anti-inflammatory and barrier-protective activities .

Propriétés

IUPAC Name |

1,8-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVJENDWBOVRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-85-6 | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 - 178 °C | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)